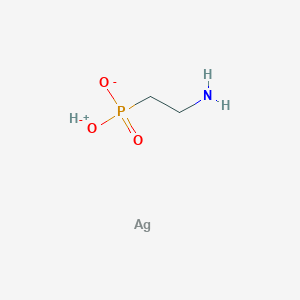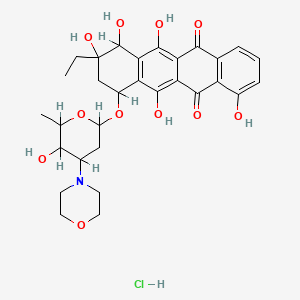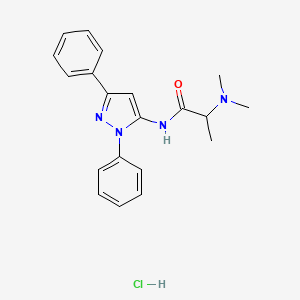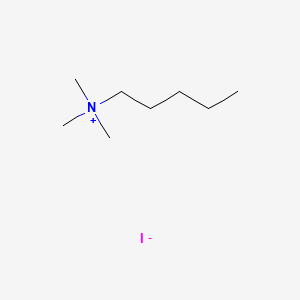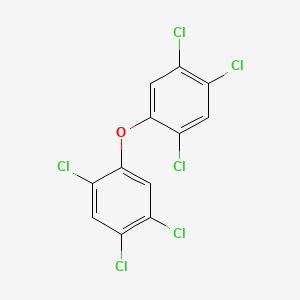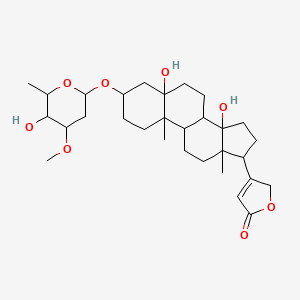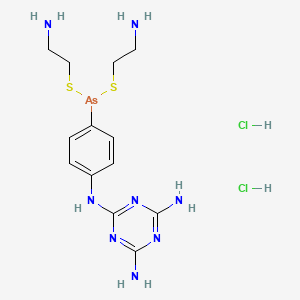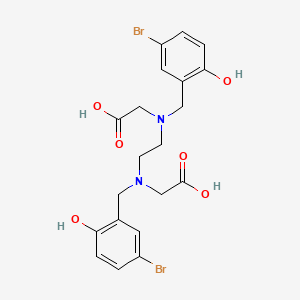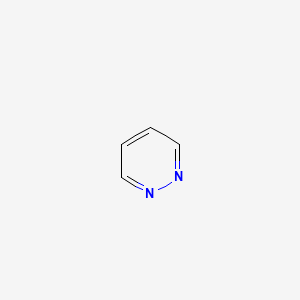
ピリダジン
概要
説明
Pyridazine is an aromatic, heterocyclic organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms. Pyridazine is isomeric with two other diazine rings, pyrimidine and pyrazine. It is a colorless liquid with a boiling point of 208°C and is miscible with water and various organic solvents . Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .
科学的研究の応用
作用機序
Target of Action
Pyridazine and its derivative, pyridazinone, are heterocycles that contain two adjacent nitrogen atoms . They have been utilized in medicinal chemistry against a range of biological targets . For instance, the pyridazine-containing drugs that have been approved by health authorities around the world include the monoamine oxidase (MAO) inhibitor minaprine, the non-peptidic human gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix, and the allosteric inhibitor of tyrosine kinase 2 (TYK2) deucravacitinib .
Mode of Action
The mode of action of pyridazine derivatives is based on their capacity to inhibit certain enzymes or receptors. For example, a series of compounds synthesized by Khan et al., reported the cyclooxygenase (COX)-2 inhibitory action . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Biochemical Pathways
Pyridazine derivatives have been shown to affect various biochemical pathways. For instance, they have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation . They also inhibit the production of prostaglandins through the inhibition of cyclooxygenase (COX) enzymes .
Pharmacokinetics
The pharmacokinetics of pyridazine derivatives are influenced by their unique physicochemical properties. These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Result of Action
The molecular and cellular effects of pyridazine’s action are diverse, given its wide range of pharmacological activities. These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
生化学分析
Biochemical Properties
Pyridazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, which is beneficial in treating conditions like depression. Additionally, pyridazine interacts with tyrosine kinase 2 (TYK2), an enzyme involved in cytokine signaling pathways, making it a potential candidate for treating autoimmune diseases .
Cellular Effects
Pyridazine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, pyridazine derivatives have been observed to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis . Furthermore, pyridazine can modulate gene expression by acting on transcription factors and other regulatory proteins, thereby affecting cellular functions such as differentiation and growth .
Molecular Mechanism
At the molecular level, pyridazine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, pyridazine’s interaction with MAO leads to enzyme inhibition, resulting in increased neurotransmitter levels . Additionally, pyridazine can activate or inhibit signaling pathways by binding to receptors or other signaling molecules, thereby modulating cellular responses . Changes in gene expression can also occur due to pyridazine’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridazine can change over time due to factors such as stability and degradation. Pyridazine is generally stable under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In vitro and in vivo studies have shown that prolonged exposure to pyridazine can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of pyridazine vary with different dosages in animal models. At low doses, pyridazine may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, pyridazine can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
Pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. For instance, pyridazine can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, pyridazine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . For example, pyridazine may be actively transported into specific cellular compartments, where it can exert its effects on target biomolecules .
Subcellular Localization
Pyridazine’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, pyridazine may localize to the mitochondria, where it can influence cellular respiration and energy production . Understanding the subcellular localization of pyridazine is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions: Pyridazine can be synthesized through various methods, including:
Condensation of Hydrazines with 1,4-Diketones or 4-Ketoacids: This method involves the reaction of hydrazines with 1,4-diketones or 4-ketoacids to form pyridazine derivatives.
Inverse Electron Demand Diels-Alder Reaction: This reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines with high regiocontrol.
Copper-Promoted Cyclization: A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones enables the efficient synthesis of 1,6-dihydropyridazines, which can be converted to pyridazines in the presence of sodium hydroxide.
Industrial Production Methods: Industrial production of pyridazine often involves the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. Another method includes the condensation of phenylhydrazine with levulinic acid .
化学反応の分析
Pyridazine undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and amines, are used under mild to moderate conditions.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Polysubstituted pyridazine derivatives.
類似化合物との比較
- Pyrimidine
- Pyrazine
- Phthalazine
特性
IUPAC Name |
pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-2-4-6-5-3-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMFSQRYOILNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95109-07-2 | |
| Record name | Polypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95109-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7059777 | |
| Record name | Pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289-80-5 | |
| Record name | Pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIDAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridazine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/449GLA0653 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Several methods have been developed for pyridazine synthesis:
- Hofmann Reaction: This reaction can be employed on pyridazine dicarboxamides to generate pyrimido[4,5-c]pyridazines and pyrimido[5,4-c]pyridazines. []
- Reissert Reaction: This approach utilizes 4-aminopyridazine-2-oxides as starting materials to yield key intermediates like 4-aminopyridazine-3-carboxamide and 4-amino-3-cyanopyridazine, essential for constructing the pyrimido[5,4-c]pyridazine ring system. []
- Cyclization Reactions: Condensing hydrazines with various reagents like diethyl acetylenedicarboxylate, diketones, or dicarboxylic acid derivatives offers versatile pathways to diversely substituted pyridazines. [, ]
- Diels-Alder Reactions: The reaction of 1,2,4,5-tetrazine-3,6-dicarboxylic acid dimethyl ester with silylalkynes provides access to 4-alkyl-5-(trimethylsilyl)-3,6-pyridazinedicarboxylic acid dimethyl esters. [] This approach highlights the use of silyl groups for further functionalization.
ANone: A combination of spectroscopic techniques is typically used:
- NMR Spectroscopy: Proton and carbon NMR provide valuable information about the arrangement of atoms within the molecule. [, , , ] For instance, in studying benzofuro[2,3-d]pyridazones, the Nuclear Overhauser Effect (NOE) observed in NMR spectra helped determine the position of substituents. []
- IR Spectroscopy: This method aids in identifying functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
- Mass Spectrometry: This technique offers insights into the molecular weight and fragmentation patterns, providing crucial structural information. [, , ]
A: Yes, single-crystal X-ray analysis confirmed the molecular structure of specific pyridazine derivatives. For instance, the structure of a 5,6-fused ring pyridazine, synthesized from a fulvene precursor, was validated using this technique. []
ANone: The electronic nature and position of substituents significantly affect the pyridazine ring's reactivity towards electrophilic and nucleophilic substitutions.
A: Selective metalation using reagents like TMPMgCl·LiCl allows for regioselective functionalization. Subsequent cross-coupling reactions with arylzinc halides can introduce desired substituents at specific positions of the pyridazine ring. [] This approach offers a powerful tool to build complex pyridazine derivatives.
ANone: Pyridazines have shown promise in various fields, including:
- Medicinal Chemistry: Pyridazine derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery. They have been explored as potential anticancer, antifungal, and antimicrobial agents. [, , , , ] For instance, some pyridazine derivatives demonstrated antiproliferative activity against breast cancer (MCF-7) and hepatocellular carcinoma (Hep3B) cells. []
- Crop Protection: Certain pyridazine derivatives have found applications as herbicides, fungicides, and insecticides in agriculture. [] Their effectiveness in controlling various pests and diseases makes them valuable tools in crop protection strategies.
- Materials Science: The incorporation of pyridazine rings into polymers can enhance their thermal stability and mechanical properties. [] For example, aromatic poly(ether ketone pyridazine)s, synthesized via nucleophilic substitution reactions, showed promising properties for potential applications in electronic devices. []
ANone: SAR studies are crucial in understanding how different substituents and structural variations influence the biological activity of pyridazine derivatives.
- Substituent Effects: Introducing specific groups at different positions on the pyridazine core can drastically alter binding affinities and pharmacological profiles. [, ] For example, in a series of imidazo[1,2-b]pyridazines, the presence and size of substituents at the 2- and 6-positions significantly affected their ability to displace [3H]diazepam from rat brain membranes. []
- Core Modifications: Changing the central pyridazine core to other heterocyclic systems, such as triazolopyridazines or pyrazolopyridazines, can impact binding selectivity and efficacy towards specific biological targets. [] This highlights the versatility of pyridazines as starting points for developing new bioactive compounds.
ANone: Computational approaches play a crucial role in predicting and understanding the properties and behavior of pyridazine derivatives.
- Molecular Modeling: Techniques like density functional theory (DFT) are employed to investigate the electronic structure, geometries, and intermolecular interactions of pyridazines. These calculations provide insights into their reactivity and potential applications. []
- Molecular Dynamics Simulations: This method simulates the movement and interactions of atoms within a molecule, providing information about its conformational flexibility and dynamic behavior. [] These simulations are particularly useful for understanding the interactions of pyridazine derivatives with biological targets.
- Quantitative Structure-Activity Relationship (QSAR) Studies: These computational models correlate molecular structures with their biological activities. This helps identify key structural features responsible for desired activities and guide the design of new compounds with improved potency and selectivity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
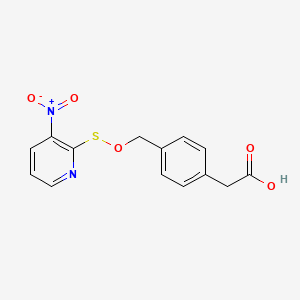

![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)
![(3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone](/img/structure/B1198700.png)
